6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core. The molecule is substituted at position 6 with a 3,4-dimethylphenyl group and at position 3 with a pyrrolidin-3-yl moiety.
Properties
Molecular Formula |
C17H19N5 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H19N5/c1-11-3-4-13(9-12(11)2)15-5-6-16-19-20-17(22(16)21-15)14-7-8-18-10-14/h3-6,9,14,18H,7-8,10H2,1-2H3 |
InChI Key |
XZIYNCSUXNWKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4CCNC4)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at various positions on the triazolopyridazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield partially or fully reduced products.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s potential pharmacological properties can be explored for the development of new therapeutic agents.
Industry
Material Science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways.
Comparison with Similar Compounds
Key Findings :
- The target compound lacks the catechol diether moiety present in (R)-Compound 18, which is critical for PDE4A potency .
- Pyrrolidinyl substitution (target) vs. methoxy-tetrahydrofuran (Compound 18) may reduce metabolic stability but improve blood-brain barrier penetration .
GABAA Receptor Modulators
Key Findings :
- The target compound’s pyrrolidine group may mimic the triazolylmethoxy side chain in TPA023 but lacks the fluorophenyl group critical for α2/α3 subtype selectivity .
- 3,4-Dimethylphenyl (target) vs. fluorophenyl (TPA023) substitutions could shift selectivity toward peripheral vs. CNS targets due to altered lipophilicity .
Antimicrobial and Antifungal Agents
Key Findings :
- The target compound’s dimethylphenyl group may enhance membrane permeability compared to chlorophenyl or nitrophenyl analogs but requires empirical validation .
- Pyrrolidine vs. piperidine (broader ring) substitutions could alter bacterial efflux pump interactions .
Structural and Physicochemical Comparison
| Property | Target Compound | (R)-Compound 18 | TPA023 |
|---|---|---|---|
| Molecular Weight | ~325 g/mol | ~520 g/mol | ~430 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Donors | 1 (pyrrolidine NH) | 0 | 0 |
| Rotatable Bonds | 4 | 8 | 6 |
Key Insights :
- The target compound’s lower molecular weight and higher LogP suggest improved bioavailability over bulkier analogs like (R)-Compound 18 .
Biological Activity
6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS Number: 1706437-66-2) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5 |
| Molecular Weight | 293.4 g/mol |
| Structural Formula | Structure |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The process often includes the formation of the pyridazine ring followed by the introduction of the dimethylphenyl and pyrrolidine groups. Detailed methods can be found in studies focusing on related triazolo derivatives .
Antiproliferative Activity
Research has demonstrated that compounds within the [1,2,4]triazolo series exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values :
- Against SGC-7901 (gastric adenocarcinoma): 0.014 μM
- Against A549 (lung adenocarcinoma): 0.008 μM
- Against HT-1080 (fibrosarcoma): 0.012 μM
These values indicate that the compound exhibits potent activity comparable to established chemotherapeutics such as CA-4 (colchicine analogue) .
The mechanism by which this compound exerts its antiproliferative effects is primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Immunostaining assays further confirm the compound's ability to interfere with microtubule structures .
Case Studies
-
Study on Anticancer Activity :
A comprehensive study evaluated a series of triazolo derivatives against a panel of 60 cancer cell lines including leukemia and solid tumors. The results indicated a broad spectrum of antitumor activity with several compounds showing high efficacy against breast and lung cancer cell lines . -
Comparative Analysis :
In a comparative study involving various derivatives of triazolo compounds, it was found that modifications in the phenyl substituents significantly affected antiproliferative potency. Compounds with electron-donating groups generally exhibited enhanced activity compared to their electron-withdrawing counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
